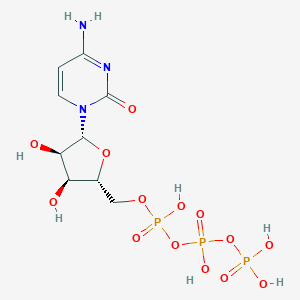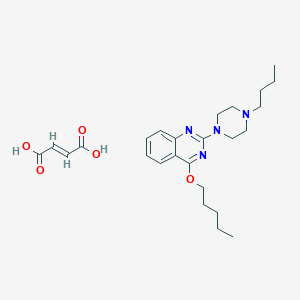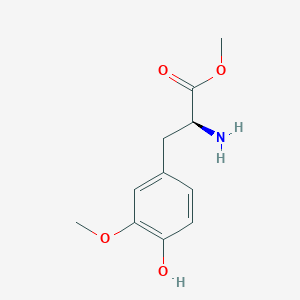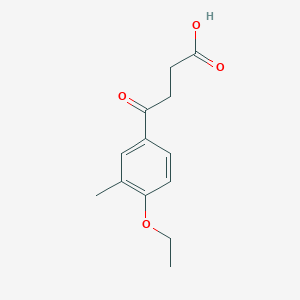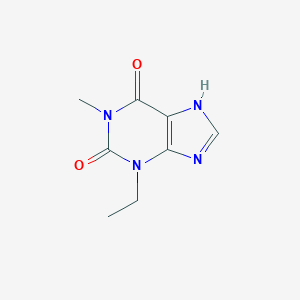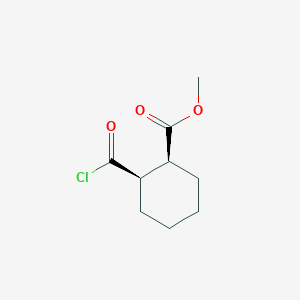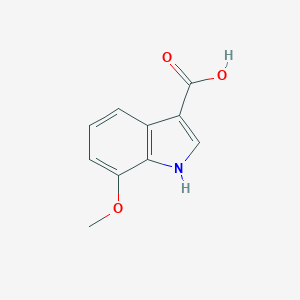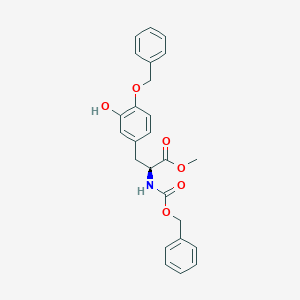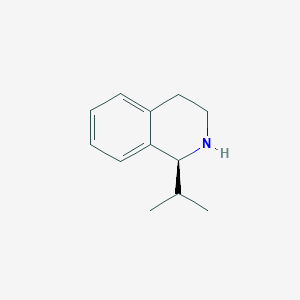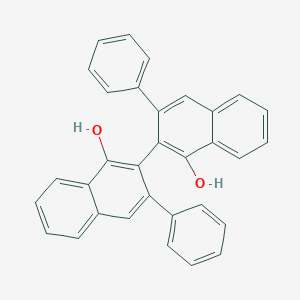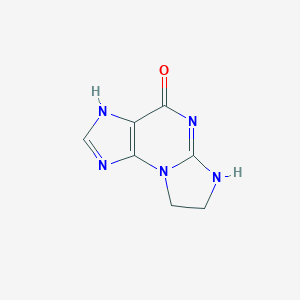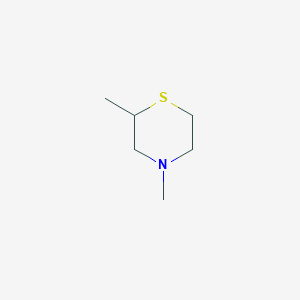
2,4-Dimethylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylthiomorpholine (DMTM) is a heterocyclic compound that is widely used in scientific research due to its unique properties. It belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring structure. DMTM has a molecular formula of C6H13NS and a molecular weight of 131.24 g/mol.
Wirkmechanismus
2,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions through its sulfur atom. The metal ions are then removed from the solution, forming a stable complex with 2,4-Dimethylthiomorpholine. The chelation process is reversible, allowing the metal ions to be recovered from the complex.
Biochemical and Physiological Effects:
2,4-Dimethylthiomorpholine has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have antioxidant properties, protecting cells from oxidative stress. 2,4-Dimethylthiomorpholine has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dimethylthiomorpholine is a versatile reagent that can be used in a variety of laboratory experiments. Its chelating properties make it useful for the removal of heavy metals from solutions. Its antimicrobial and antioxidant properties make it useful in biological and medical research. However, 2,4-Dimethylthiomorpholine has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2,4-Dimethylthiomorpholine. One area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its use as a chelating agent for the removal of heavy metals from wastewater. Further research is needed to fully understand the mechanisms of action and potential applications of 2,4-Dimethylthiomorpholine in various fields of research.
Synthesemethoden
2,4-Dimethylthiomorpholine can be synthesized by the reaction of morpholine with carbon disulfide and methyl iodide. The reaction yields 2,4-Dimethylthiomorpholine and potassium iodide as by-products. 2,4-Dimethylthiomorpholine can also be synthesized by the reaction of 2,4-dimethyl-1,3-thiazole with chloroacetic acid and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylthiomorpholine is widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis and as a ligand in coordination chemistry. 2,4-Dimethylthiomorpholine has also been used as a chelating agent for the removal of heavy metals from wastewater.
Eigenschaften
CAS-Nummer |
148761-49-3 |
|---|---|
Produktname |
2,4-Dimethylthiomorpholine |
Molekularformel |
C6H13NS |
Molekulargewicht |
131.24 g/mol |
IUPAC-Name |
2,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-7(2)3-4-8-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RHVDTUGABBCLDX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCS1)C |
Kanonische SMILES |
CC1CN(CCS1)C |
Synonyme |
Thiomorpholine, 2,4-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)
